The synthesis of ADB-BUTINACA involves several steps starting from methyl indazole-3-carboxylate. The process typically requires a chemical laboratory equipped with appropriate synthetic tools and qualified personnel. The synthesis can be summarized as follows:
Specific details about the reaction conditions (temperature, time, etc.) are often proprietary or vary based on the laboratory protocols .
ADB-BUTINACA undergoes various chemical reactions primarily during its metabolism in biological systems. The compound is extensively metabolized by cytochrome P450 enzymes (CYP2C19, CYP3A4, CYP3A5) through pathways such as mono-hydroxylation and dihydrodiol formation. The major metabolites include hydroxylated products and carboxylic acid derivatives .
ADB-BUTINACA acts primarily as a potent agonist at cannabinoid receptors CB1 and CB2. Its binding affinity for CB1 is approximately 0.29 nM, while for CB2 it is about 0.91 nM .
The physical and chemical properties of ADB-BUTINACA are critical for understanding its behavior in biological systems:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed for characterization and identification.
Synthetic cannabinoid receptor agonists represent the largest category of new psychoactive substances monitored globally, with over 251 distinct compounds identified by 2017 [5]. Initially developed for biomedical research on the endocannabinoid system, these compounds transitioned into illicit markets as "legal highs" due to their structural dissimilarity to controlled phytocannabinoids like Δ9-tetrahydrocannabinol [1] [3]. Their proliferation accelerated in the mid-2000s through online retail platforms and physical "head shops," capitalizing on legal loopholes that permitted distribution under misleading labels such as "herbal incense" [5]. Unlike partial agonists like Δ9-tetrahydrocannabinol, synthetic cannabinoid receptor agonists function as full agonists at cannabinoid type 1 and type 2 receptors, exhibiting significantly higher potency and efficacy that correlates with severe toxicological outcomes [1]. The European Monitoring Centre for Drugs and Drug Addiction documented a continuous influx of new synthetic cannabinoid receptor agonists, constituting 34% of all new psychoactive substances reported worldwide, reflecting their commercial dominance in the designer drug landscape [3].
Structural modification of synthetic cannabinoid receptor agonists serves as the primary mechanism for evading drug legislation. Early regulatory frameworks employed reactive scheduling, banning specific compounds only after their identification in seized materials. This approach proved ineffective as clandestine laboratories rapidly introduced structural analogs—typically via minor modifications to pendant alkyl chains, core indole/indazole groups, or carboxamide linkers—yielding pharmacologically active variants absent from controlled substance lists [1] [5]. The pivotal 2015 Australian Commonwealth Government importation ban (section 320.2) exemplified initial "blanket ban" legislation, prohibiting any substance with "psychoactive effect" irrespective of chemical structure [5]. However, jurisdictional inconsistencies emerged as Australian states variably adopted blanket controls, creating distribution loopholes. Analysis of ambulance attendance data in Victoria revealed counterintuitive outcomes: scheduling of specific synthetic cannabinoid receptor agonists in October 2016 correlated with a 67% increase in acute harms, attributed to the introduction of more potent replacement compounds [5]. This demonstrates how structural evolution directly undermines reactive legislative strategies.
Table 1: Impact of Legislative Approaches on Synthetic Cannabinoid Receptor Agonist Harms
| Legislative Type | Implementation Timeframe | Key Jurisdictions | Observed Outcome |
|---|---|---|---|
| Reactive Scheduling | Pre-2015 | Victoria, New South Wales (Australia) | Transient market reduction; rapid replacement with new analogs |
| Blanket Bans | 2015 onwards | Ireland, Poland, UK, Victoria | Short-term attendance reduction; long-term market adaptation |
| Importation Controls | March 2015 | Australian Commonwealth | Limited efficacy without state-level possession/supply laws |
ADB-4-Carboxy-BUTINACA (Chemical name: 4-[3-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]butanoic acid; CAS 1633766-73-0) belongs to the third-generation indazole-3-carboxamide synthetic cannabinoid receptor agonists [3] [7]. Its core structure features:
This compound exemplifies strategic molecular diversification targeting analytical detection limitations. The carboxyl group substantially alters physicochemical properties compared to non-polar predecessors like ADB-BUTINACA: increased aqueous solubility, shifted chromatographic retention, and distinct mass spectral fragmentation patterns [3]. Crucially, the carboxylic acid functionality impedes detection by standard immunoassay screening protocols calibrated for classical synthetic cannabinoid receptor agonists [7]. Structural identification relies on advanced analytical techniques including liquid chromatography–high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which confirmed its presence in seized materials from clandestine laboratories [3]. Its emergence follows the synthetic trajectory observed in analogous compounds (e.g., AB-FUBICA, ADB-FUBICA), where modular assembly of indazole cores with modified amino acid linkers enables rapid generation of structurally novel, uncontrolled variants [3].
Table 2: Structural Characteristics of ADB-4-Carboxy-BUTINACA
| Structural Component | Chemical Feature | Functional Significance |
|---|---|---|
| Core Heterocycle | 1H-Indazole | Enhances metabolic stability vs. indole analogs |
| Linker Group | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) (ADB) | Optimizes CB1 receptor binding affinity |
| Terminal Modification | 4-Carboxybutanoic acid | Alters polarity to circumvent analytical detection |
| Molecular Formula | C₁₈H₂₄N₄O₄ | Confirmed via high-resolution mass spectrometry [3] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6